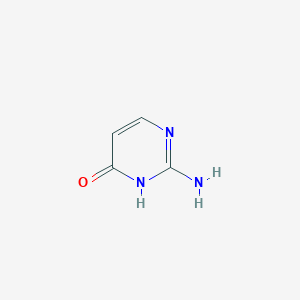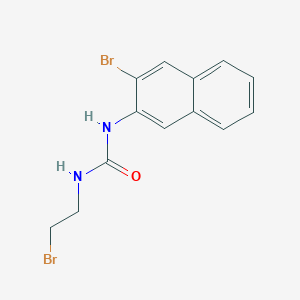
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone, also known as CTPI, is a thiazolidinone derivative that has attracted attention due to its potential biological activities.
作用機序
The mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also inhibits the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also exhibits antifungal activity against Candida albicans. In vivo studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has a protective effect against liver damage induced by carbon tetrachloride.
実験室実験の利点と制限
One advantage of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is its potential as a lead compound for the development of new antitumor and anti-inflammatory drugs. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has shown promising results in vitro and in vivo studies, and further research is needed to determine its efficacy and safety. One limitation of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
Future research on 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could focus on the development of more potent and selective derivatives with improved pharmacokinetic properties. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could also be studied for its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could be further elucidated to better understand its biological activities.
合成法
The synthesis of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone involves the reaction of cinnamaldehyde, 2-aminobenzophenone, and pyrrolidine in the presence of thiosemicarbazide and acetic acid. The reaction yields 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone as a yellow solid with a melting point of 205-207°C. The structure of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone was confirmed by spectroscopic techniques such as IR, NMR, and mass spectrometry.
科学的研究の応用
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been studied for its potential biological activities such as antitumor, anti-inflammatory, and antioxidant effects. In vitro studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has antioxidant properties by scavenging free radicals and reducing oxidative stress.
特性
CAS番号 |
104123-93-5 |
|---|---|
製品名 |
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone |
分子式 |
C23H23N3OS |
分子量 |
389.5 g/mol |
IUPAC名 |
(5E)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3OS/c27-22-21(15-9-12-19-10-3-1-4-11-19)28-23(24-20-13-5-2-6-14-20)26(22)18-25-16-7-8-17-25/h1-6,9-15H,7-8,16-18H2/b12-9+,21-15+,24-23? |
InChIキー |
GEOOMOSEIWRWJZ-UHFFFAOYSA-N |
異性体SMILES |
C1CCN(C1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4 |
SMILES |
C1CCN(C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
同義語 |
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidin one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




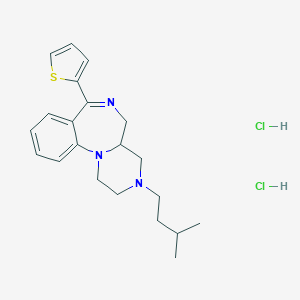


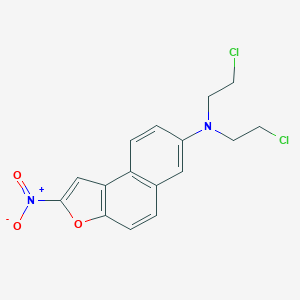
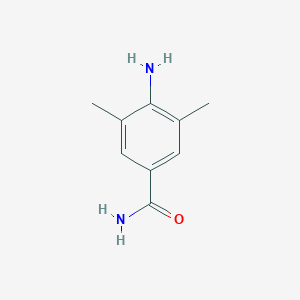
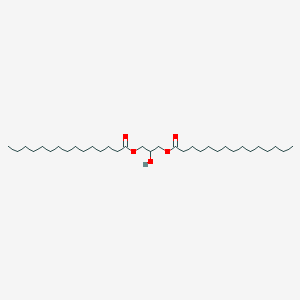
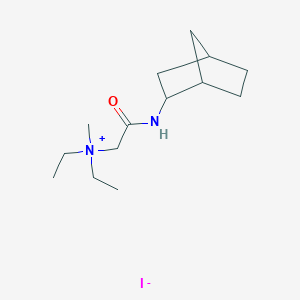
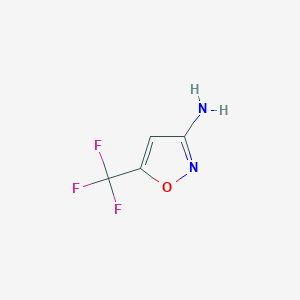
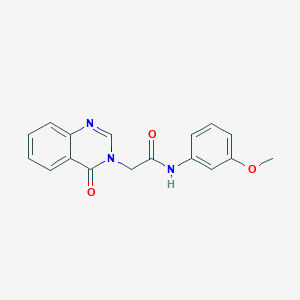
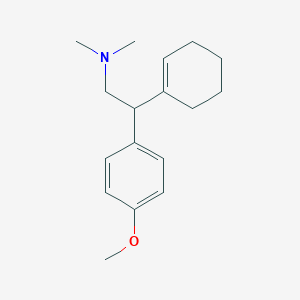
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
